molecular formula C11H9NO3 B116681 (R)-(-)-N-(2,3-Epoxypropyl)phthalimide CAS No. 181140-34-1

(R)-(-)-N-(2,3-Epoxypropyl)phthalimide

Cat. No. B116681
M. Wt: 203.19 g/mol
InChI Key: DUILGEYLVHGSEE-SSDOTTSWSA-N
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Description

“®-(-)-N-(2,3-Epoxypropyl)phthalimide” is a chemical compound with the empirical formula C11H9NO3 . It is also known as (S)-N-Glycidylphthalimide . The compound has a molecular weight of 203.19 .


Synthesis Analysis

The synthesis of similar compounds such as 2,3-Epoxypropyl neodecanoate (EPDA) has been studied . The two-step preparation method of EPDA involves an acidolysis reaction and a ring-closure reaction . Under optimized process conditions, 99% conversion of neodecanoic acid and 9193% effective utilization rate of epichlorohydrin could be realized . The mechanism of the acidolysis reaction is catalyzed by tetramethylammonium chloride .


Molecular Structure Analysis

The molecular structure of “®-(-)-N-(2,3-Epoxypropyl)phthalimide” is based on the empirical formula C11H9NO3 . The SMILES string representation is O=C1N(C[C@H]2CO2)C(=O)c3ccccc13 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds like 2,3-Epoxypropyl neodecanoate (EPDA) include an acidolysis reaction and a ring-closure reaction . The acidolysis reaction is catalyzed by tetramethylammonium chloride .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of α-phthalimido-α′-dithiocarbamato propan-2-ols : This compound is synthesized through a regioselective ring-opening of N-(2,3-epoxypropyl)phthalimide with in situ prepared dithiocarbamic acid in water. This method is notable for its simplicity and high yield of products (Halimehjani et al., 2014).

  • Access to α-phthalimido-α′-substituted propan-2-ones : By regioselective ring opening of N-(2,3-epoxypropyl)phthalimide with various nucleophiles, this process enables the preparation of differently functionalized α-phthalimido-α′-substituted propan-2-ones, useful in a range of chemical syntheses (Pace & Holzer, 2012).

Applications in NMR Spectroscopy

  • Amino alcohol-based chiral solvating agents : Optically active amino alcohols are synthesized from (R)-N-(2,3-epoxypropyl)phthalimide, which are then used in NMR spectroscopy for enantiodiscrimination of carboxylic acids. This highlights its utility in chiral recognition and analysis (Bozkurt et al., 2011).

Microwave Catalyzed Reactions

  • Microwave catalyzed reactions : This compound, when reacted with H-dimethylphosphonate under microwave catalysis, yields a variety of products via free radical processes. This study provides insight into the mechanism of formation of these compounds (Rohrbaugh et al., 2001).

Medicinal Chemistry and Therapeutics

  • Phthalimide analogues in medicinal chemistry : Although not directly involving (R)-(-)-N-(2,3-Epoxypropyl)phthalimide, this research provides context on the broader use of phthalimide analogues in medicinal chemistry for their anti-inflammatory, analgesic, and other therapeutic properties (Sharma et al., 2010).

Antimicrobial Studies

  • Antimicrobial activity of N-(silatranylpropyl)phthalimide derivatives : These derivatives, synthesized from phthalic anhydride, show antimicrobial activity, highlighting the potential biomedical applications of phthalimide compounds (Singh et al., 2015).

Catalysis and Organic Synthesis

  • Visible-light photocatalysis : Studies on constructing quaternary carbons from N-(acyloxy)phthalimide precursors using visible-light photocatalysis demonstrate the potential of these compounds in organic synthesis and catalysis (Pratsch et al., 2015).

properties

IUPAC Name

2-[[(2R)-oxiran-2-yl]methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-10-8-3-1-2-4-9(8)11(14)12(10)5-7-6-15-7/h1-4,7H,5-6H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUILGEYLVHGSEE-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101045197
Record name (R)-(-)-N-(2,3-Epoxypropyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-N-(2,3-Epoxypropyl)phthalimide

CAS RN

181140-34-1
Record name Glycidyl phthalimide, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181140341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-(-)-N-(2,3-Epoxypropyl)phthalimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Glycidyl Phthalimide, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN3ZN7ZHU8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Step1: To a suspension of potassium phthalimide (5.0 g, 27 mmol) in DMF (75 ml) was added epibromohydrin (2.5 ml, 29 mmol), and the mixture was stirred at 120° C. for 3 h. After adding water, the mixture was extracted with (hexane/ethyl acetate=3/1), washed with brine, dried over magnesium sulfate, and then filtered. Concentrating under vacuum gave N-(2,3-epoxypropyl)phthalimide (2.81 g, 51%) which was used in the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
S Bozkurt, M Durmaz, HN Naziroglu, M Yilmaz… - Tetrahedron …, 2011 - Elsevier
Four optically active amino alcohols were synthesized via the ring opening of (R)-N-(2,3-epoxypropyl)phthalimide with (R)-2-phenyl glycinol, (1R,2S)-cis-1-amino-2-indanol, (R)-2-amino…
Number of citations: 41 www.sciencedirect.com
M Karakaplan, B Jameel - Tetrahedron: Asymmetry, 2016 - Elsevier
A series of amino alcohol imides 2–8 have been synthesized from commercially available starting materials by regioselective ring opening reaction of epoxides with chiral amines. …
Number of citations: 6 www.sciencedirect.com
J Yao, K Li, Y Song, Z He, Z Liu, L Zhao… - Future Medicinal …, 2019 - Future Science
Aim: To synthesize the new bioactive metabolites of mosapride (R)-N-[2-hydroxy-3-(4-fluorobenzyl)amino]-propyl-5-chlorine-4-amino-2-ethoxyben-zamide (R-isomer) and (S)-N-[2-…
Number of citations: 1 www.future-science.com
U Trstenjak, J Ilaš, D Kikelj - European Journal of Medicinal Chemistry, 2013 - Elsevier
Dual antithrombotic agents acting as anticoagulants and aggregation inhibitors could have substantial advantages over currently prescribed combinations of antithrombotic drugs. …
Number of citations: 32 www.sciencedirect.com
S Bozkurt, M Yilmaz, A Sirit - Chirality, 2012 - Wiley Online Library
Novel chiral calix[4]arene derivatives bearing amino alcohol moieties at the lower rim have been synthesized from the reaction of p‐tert‐butylcalix[4]arene diester with various amino …
Number of citations: 25 onlinelibrary.wiley.com
G Madhusudhan, GO Reddy, J Ramanatham… - 2006 - nopr.niscpr.res.in
Synthesis of enantiomerically pure 2-((5R)-2-oxo-5-oxazolidinyl) methyl)-1H-isoindole-1,3(2H)-dione, a key precursor in the preparation of oxazolidinone class of antibacterial agents …
Number of citations: 4 nopr.niscpr.res.in
BR Varga - 2014 - search.proquest.com
Enantio-and diastereoselective synthesis of syn-Mes* PCH2CHR (R= Ph, Me, Et, CH 2 OMe; Mes*= 2, 4, 6-(t-Bu) 3 C 6 H 2) was accomplished by the reaction of enantiomerically …
Number of citations: 0 search.proquest.com
F Balzano, G Uccello-Barretta, F Aiello - Chiral analysis, 2018 - Elsevier
This chapter will focus on the use of chiral solvating agents (CSAs) for the detection and quantification of enantiomeric substrates by nuclear magnetic resonance spectroscopy, with the …
Number of citations: 17 www.sciencedirect.com
DA Tickell - 2015 - researchportal.bath.ac.uk
Three simple protocols for the determination of the enantiomeric excess of chiral amines, hydroxylamines and diols have been developed utilising boronic acid templates. In Chapter 1 …
Number of citations: 1 researchportal.bath.ac.uk
KR Prasad - Tetrahedron: Asymmetry, 2011
Number of citations: 0

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